N-[2-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-PHENYLACETAMIDE
Overview
Description
N-[2-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-PHENYLACETAMIDE is a synthetic compound that belongs to the benzimidazole class of chemicals. Benzimidazoles are known for their diverse pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-PHENYLACETAMIDE typically involves the condensation of ortho-phenylenediamine with benzaldehyde derivatives, followed by further functionalization. One common method involves the reaction of ortho-phenylenediamine with benzaldehyde in the presence of an oxidizing agent such as sodium metabisulphite . The resulting benzimidazole intermediate is then reacted with 1-bromopentane to introduce the pentyl group, followed by acylation with phenylacetyl chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-PHENYLACETAMIDE undergoes various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen or the phenylacetamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole or phenylacetamide derivatives.
Scientific Research Applications
N-[2-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-PHENYLACETAMIDE has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-PHENYLACETAMIDE involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to DNA and proteins, disrupting their function. This can lead to the inhibition of cell division and the induction of apoptosis in cancer cells . The compound may also interact with enzymes involved in metabolic pathways, further contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Phenylbenzimidazole: Known for its antibacterial and antifungal properties.
1H-Benzimidazole-2-yl hydrazones: Exhibits combined antiparasitic and antioxidant activity.
N-benzimidazol-2yl benzamide analogues: Studied for their potential as glucokinase activators in the treatment of diabetes.
Uniqueness
N-[2-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-PHENYLACETAMIDE stands out due to its unique combination of a pentyl group and phenylacetamide moiety, which may enhance its pharmacological properties and specificity for certain molecular targets .
Properties
IUPAC Name |
N-[2-(1-pentylbenzimidazol-2-yl)ethyl]-2-phenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O/c1-2-3-9-16-25-20-13-8-7-12-19(20)24-21(25)14-15-23-22(26)17-18-10-5-4-6-11-18/h4-8,10-13H,2-3,9,14-17H2,1H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLUVPTIDWKNQRP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2N=C1CCNC(=O)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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